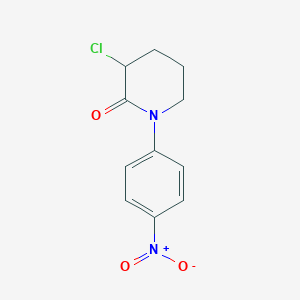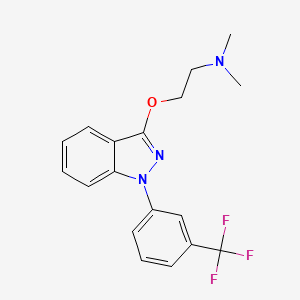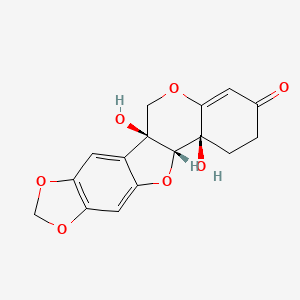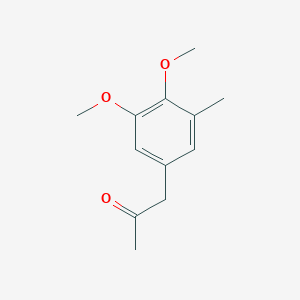
Arsenic Oxide (As2O5) Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenic Oxide (As2O5) Hydrate, also known as Arsenic Pentoxide Hydrate, is an inorganic compound with the chemical formula As2O5·xH2O. It is a white, deliquescent solid that is relatively unstable. This compound is significant in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arsenic Oxide (As2O5) Hydrate can be synthesized by oxidizing arsenic trioxide (As2O3) with strong oxidizing agents such as ozone, hydrogen peroxide, or nitric acid . The reaction is typically carried out under controlled conditions to ensure the complete conversion of arsenic trioxide to arsenic pentoxide.
Industrial Production Methods
In industrial settings, arsenic pentoxide is produced by heating arsenic trioxide in the presence of oxygen. This process is reversible and requires careful control of temperature and oxygen concentration to achieve high yields of arsenic pentoxide .
Analyse Des Réactions Chimiques
Types of Reactions
Arsenic Oxide (As2O5) Hydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize other substances.
Reduction: It can be reduced to arsenic trioxide (As2O3) under certain conditions.
Hydrolysis: It reacts with water to form arsenic acid (H3AsO4).
Common Reagents and Conditions
Oxidizing Agents: Ozone, hydrogen peroxide, nitric acid.
Reducing Agents: Activated carbon, glucose.
Hydrolysis Conditions: Reaction with water at room temperature.
Major Products Formed
Oxidation: Various oxidized products depending on the substrate.
Reduction: Arsenic trioxide (As2O3).
Hydrolysis: Arsenic acid (H3AsO4).
Applications De Recherche Scientifique
Arsenic Oxide (As2O5) Hydrate has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Arsenic Oxide (As2O5) Hydrate involves its ability to act as a strong oxidizing agent. It can induce oxidative stress in biological systems, leading to cell damage and apoptosis. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic Trioxide (As2O3): Another common arsenic compound with similar chemical properties but different oxidation states.
Arsenic Acid (H3AsO4): Formed by the hydrolysis of arsenic pentoxide.
Arsenic Sulfides (As2S3, As4S4): Compounds with arsenic in different oxidation states and bonded to sulfur.
Uniqueness
Arsenic Oxide (As2O5) Hydrate is unique due to its high oxidation state and strong oxidizing properties. It is less stable compared to other arsenic compounds, making it particularly useful in specific chemical reactions and industrial applications .
Propriétés
Formule moléculaire |
As2H2O5 |
|---|---|
Poids moléculaire |
231.86 g/mol |
Nom IUPAC |
arsoarsonic acid |
InChI |
InChI=1S/As2H2O5/c3-1(4)2(5,6)7/h(H2,5,6,7) |
Clé InChI |
DOVFDUQBWSEJGT-UHFFFAOYSA-N |
SMILES canonique |
O[As](=O)(O)[As](=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)

